molecular formula C35H36ClNO4S B13901418 2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid

2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid

Cat. No.: B13901418
M. Wt: 602.2 g/mol
InChI Key: QFTNWCBEAVHLQA-OUIQAARNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • An (E)-configured ethenyl group linking the quinoline to a substituted phenyl ring, ensuring planar geometry for optimal π-π stacking.
  • A sulfinyl group (–S=O) that enhances polarity and influences stereochemistry.
  • A cyclopropylacetic acid segment, which introduces conformational rigidity and acidic functionality for solubility or salt formation.
  • A 2-(2-hydroxypropan-2-yl)phenyl substituent, providing hydrogen-bonding capability .

Compound A has a molecular formula of C₃₅H₃₆ClNO₄S, a molecular weight of 602.18 g/mol, and a CAS number of 2641214-96-0 . Its SMILES notation (CC(C)(O)c1ccccc1CCC(c2cccc(\C=C\c3ccc4ccc(Cl)cc4n3)c2)S(=O)CC5(CC(=O)O)CC5) highlights the spatial arrangement critical for its activity .

Properties

Molecular Formula

C35H36ClNO4S

Molecular Weight

602.2 g/mol

IUPAC Name

2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42-/m1/s1

InChI Key

QFTNWCBEAVHLQA-OUIQAARNSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)[S@](=O)CC5(CC5)CC(=O)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O

Origin of Product

United States

Biological Activity

The compound 2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid, referred to as "compound X," is a complex organic molecule with potential biological activities. Its structure features a cyclopropane ring and various functional groups that may influence its pharmacological properties.

  • Molecular Formula : C35H36ClNO4S
  • Molecular Weight : 602.2 g/mol
  • CAS Number : Not specified in the sources, but related compounds are referenced.
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of compound X has revealed potential applications in various therapeutic areas, particularly due to its structural similarities with known pharmacological agents.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline and phenolic compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chloroquinoline moiety is particularly noteworthy for its role in enhancing antibacterial activity.

CompoundActivity AgainstReference
Compound XPotential antibacterial activity
Quinoline derivativesEffective against E. coli and S. aureus

The proposed mechanism of action for compound X involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The sulfinyl group may contribute to its reactivity, allowing it to form interactions with bacterial proteins or enzymes critical for survival.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For example:

  • Study on Antibacterial Activity : A study demonstrated that a structurally similar compound inhibited Enterococcus faecium biofilms effectively, suggesting that modifications to the phenolic rings could enhance activity against biofilms formed by resistant strains .
  • Toxicity Assessment : Toxicity studies on Daphnia magna indicated low toxicity levels for certain derivatives, which is promising for further development as a therapeutic agent .

Research Findings

Recent research has focused on optimizing the structure of compound X to enhance its biological activity while minimizing toxicity. Key findings include:

  • Structural Modifications : Altering substituents on the phenolic rings has shown to improve antimicrobial efficacy. For instance, introducing additional electron-withdrawing groups increased potency against specific bacterial strains.
  • In Silico Studies : Computational modeling has been employed to predict interactions between compound X and target proteins, aiding in the identification of potential therapeutic targets.

Comparison with Similar Compounds

Table 1: Comparison with Montelukast Sodium Impurities

Compound Key Structural Differences Molecular Formula Molecular Weight (g/mol) Functional Impact
Compound A (Impurity a) (E)-ethenyl, sulfinyl (–S=O), 2-hydroxypropan-2-yl phenyl C₃₅H₃₆ClNO₄S 602.18 Enhanced polarity, stereospecific binding, metabolic stability
Impurity b (Z)-ethenyl, sulfanyl (–S–), 2-hydroxypropan-2-yl phenyl C₃₅H₃₆ClNO₃S 586.19 Reduced polarity, altered geometry, potential for isomer-specific toxicity
Impurity e (E)-ethenyl, sulfanyl (–S–), acetyl (–COCH₃) instead of hydroxypropan-2-yl C₃₆H₃₆ClNO₃S 610.20 Lower hydrogen-bonding capacity, increased lipophilicity
Impurity f (E)-ethenyl, sulfanyl (–S–), propenyl (–CH₂C=CH₂) instead of hydroxypropan-2-yl C₃₆H₃₆ClNO₃S 610.20 Increased hydrophobicity, potential for off-target interactions

Key Findings :

  • Sulfinyl vs. Sulfanyl : The sulfinyl group in Compound A increases polarity and oxidative stability compared to sulfanyl-containing impurities (b, e, f), which may alter hepatic metabolism and receptor-binding kinetics .
  • (E) vs. (Z) Isomerism : The (E)-configuration in Compound A ensures optimal spatial alignment for target engagement, whereas (Z)-isomers (e.g., Impurity b) may exhibit steric hindrance or reduced affinity .
  • Hydroxypropan-2-yl vs. Acetyl/Propenyl : The hydroxypropan-2-yl group in Compound A supports hydrogen bonding with residues in leukotriene receptors, unlike acetyl or propenyl substituents, which prioritize lipophilicity over specificity .

Table 2: Comparison with Cyclopropylacetic Acid Derivatives

Compound Structure Molecular Formula Molecular Weight (g/mol) Functional Role
Compound A Quinoline-ethenyl-sulfinyl-cyclopropylacetic acid C₃₅H₃₆ClNO₄S 602.18 Leukotriene receptor antagonism
Compound B Carboxymethylcyclopropyl-thioquinoline derivative C₄₁H₄₆ClNO₅S₂ 732.39 Extended half-life due to thioether stability
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid Simple cyclopropylacetic acid with methylphenyl substituent C₁₂H₁₄O₂ 190.24 Conformational rigidity for scaffold design
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Mercaptomethyl-cyclopropylacetic acid C₆H₁₀O₂S 146.20 Chelation or redox-active properties

Key Findings :

  • Complexity vs. Simplicity: Compound A’s quinoline and sulfinyl groups confer target specificity absent in simpler analogs (e.g., 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid), which serve as building blocks for larger molecules .
  • Thioether vs. Sulfinyl : Compound B’s thioether linkage (C–S–C) may enhance metabolic stability compared to Compound A’s sulfinyl group, though at the cost of reduced polarity .
  • Pharmacokinetics: The larger molecular weight of Compound B (732.39 vs.

Research Findings and Mechanistic Insights

Spectroscopic Characterization

  • NMR and UV Data: Compound A’s ¹H-NMR would show distinct shifts for the sulfinyl proton (~2.5–3.5 ppm) and quinoline aromatic protons (~7.5–8.5 ppm), differing from sulfanyl-containing impurities (e.g., Impurity b’s –S– protons at ~1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (accurate mass 601.2054) confirms Compound A’s molecular formula, while impurities like e and f would exhibit distinct fragmentation patterns due to acetyl/propenyl groups .

Predictive Modeling

  • Protein Interaction Prediction : SVM-based models () suggest Compound A’s sulfinyl group enhances binding to cysteinyl leukotriene receptors (CysLT₁) compared to sulfanyl analogs. This aligns with Montelukast’s mechanism, where sulfoxide formation is critical for activity .

Preparation Methods

Chemical Identity and Structural Features

  • Molecular Formula: C35H36ClNO4S
  • Molecular Weight: Approximately 602.2 g/mol
  • IUPAC Name: 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
  • Synonyms: Includes montelukast acid and related derivatives
  • Structural Characteristics: The molecule contains a cyclopropylacetic acid moiety linked via a sulfinylmethyl group to a substituted propyl chain bearing a 7-chloroquinolin-2-yl ethenylphenyl group and a hydroxypropan-2-ylphenyl group, conferring stereochemical complexity and functional diversity.

Preparation Methods

Overview

The synthesis of this compound involves multi-step organic synthesis methods integrating stereoselective and functional group transformations. The key synthetic challenges include:

  • Construction of the cyclopropylacetic acid core
  • Introduction of the sulfinylmethyl linkage
  • Installation of the (E)-2-(7-chloroquinolin-2-yl)ethenyl substituent
  • Attachment of the 2-(2-hydroxypropan-2-yl)phenyl group
  • Control of stereochemistry at multiple chiral centers

Stepwise Synthetic Route

Synthesis of the Cyclopropylacetic Acid Intermediate
  • The cyclopropylacetic acid moiety is typically synthesized via cyclopropanation reactions of appropriate olefins or via ring closure of halo-substituted precursors.
  • The carboxylic acid functionality is introduced or preserved through ester hydrolysis or direct carboxylation methods.
Formation of the Sulfinylmethyl Linkage
  • The sulfinylmethyl group connecting the cyclopropylacetic acid to the propyl chain is introduced by oxidation of a thioether precursor to the sulfoxide.
  • The thioether intermediate is formed by nucleophilic substitution of a suitable halomethylcyclopropylacetic acid derivative with a thiol-containing propyl intermediate.
Construction of the Propyl Chain with Aromatic Substituents
  • The propyl chain bearing the 3-(2-(7-chloroquinolin-2-yl)ethenyl)phenyl and 2-(2-hydroxypropan-2-yl)phenyl groups is assembled via cross-coupling and alkylation reactions.
  • The (E)-2-(7-chloroquinolin-2-yl)ethenyl substituent is introduced by Wittig or Heck-type coupling reactions, ensuring the E-configuration of the double bond.
  • The 2-(2-hydroxypropan-2-yl)phenyl group is installed through Friedel-Crafts alkylation or directed ortho-substitution strategies.
Final Assembly and Purification
  • The sulfinylmethylcyclopropylacetic acid and the substituted propyl chain intermediates are coupled under controlled conditions to yield the final compound.
  • Stereochemical purity is ensured by chiral resolution or asymmetric synthesis techniques.
  • Purification is accomplished by chromatography and crystallization methods to obtain the compound in high purity suitable for pharmaceutical use.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclopropanation Diazo compounds, transition metal catalysts Stereoselective ring formation
Sulfur linkage formation Thiol nucleophiles, alkyl halides Controlled oxidation to sulfoxide
Aromatic substitution Wittig/Heck reagents, Pd catalysts E-configuration control
Hydroxypropan-2-yl group installation Friedel-Crafts alkylation, Lewis acids Ortho-selective substitution
Final coupling Base-mediated nucleophilic substitution Stereochemical integrity
Purification Column chromatography, recrystallization High purity isolation

Analytical Characterization

The compound’s identity and purity are confirmed by:

Research Findings and Applications

  • The compound is a key intermediate or active pharmaceutical ingredient (API) in leukotriene receptor antagonist drugs, notably montelukast acid derivatives.
  • Stability-indicating methods and LC-MS compatible assays have been developed to monitor its synthesis and degradation products.
  • Patents describe oral pharmaceutical formulations incorporating this compound, highlighting its therapeutic relevance in allergic asthma and inflammatory diseases.

Q & A

Q. What are the key structural features of the compound that influence its reactivity and stability in experimental settings?

Methodological Answer: The compound’s reactivity is governed by its stereochemical configuration, cyclopropane ring strain, and the electron-withdrawing 7-chloroquinoline moiety. To analyze these features:

  • Use NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2D techniques) to confirm stereochemistry and substituent orientation .
  • Employ X-ray crystallography (as demonstrated in analogous compounds) to resolve spatial arrangements of the cyclopropane and sulfinyl groups .
  • Apply density functional theory (DFT) to predict bond angles, ring strain, and electronic effects of the chloroquinoline group on conjugation .

Q. What synthetic routes are reported for this compound, and how can their efficiency be systematically evaluated?

Methodological Answer: Synthetic routes often involve multi-step organocatalytic or transition-metal-mediated coupling reactions. To assess efficiency:

  • Use reaction yield optimization via Design of Experiments (DoE) to vary catalysts (e.g., Pd/C for Suzuki coupling), solvents, and temperatures .
  • Apply high-performance liquid chromatography (HPLC) to monitor intermediate purity, particularly for stereoisomers (e.g., separation of (R)- and (S)-sulfinyl derivatives) .
  • Compare atom economy and step-count metrics across routes, prioritizing methods with fewer protecting-group manipulations .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in the synthesis of this compound?

Methodological Answer:

  • Perform quantum chemical path sampling to map energy barriers for sulfinyl group inversion and cyclopropane ring formation .
  • Use molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMSO mixtures) to predict conformational preferences of the hydroxypropan-2-yl substituent .
  • Validate predictions with vibrational circular dichroism (VCD) to correlate computed and experimental spectra for chiral centers .

Q. What strategies mitigate contradictions between experimental reaction yields and computational mechanistic predictions?

Methodological Answer:

  • Implement iterative feedback loops : Use experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to refine DFT-based transition state models .
  • Conduct microkinetic modeling to reconcile discrepancies in rate-determining steps, such as sulfinyl group oxidation versus cyclopropane ring closure .
  • Apply Bayesian optimization to prioritize reaction conditions (e.g., pH, temperature) that align computational free-energy profiles with observed yields .

Q. How can reactor design enhance scalability for multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Use continuous-flow reactors with in-line FTIR monitoring to stabilize intermediates like the ethenylquinoline moiety, which is prone to photodegradation .
  • Optimize membrane separation technologies (e.g., nanofiltration) to isolate the sulfinyl intermediate from byproducts without column chromatography .
  • Simulate heat and mass transfer in COMSOL Multiphysics to prevent exothermic runaway during cyclopropane ring formation .

Q. What advanced analytical techniques are critical for characterizing degradation products under varying pH conditions?

Methodological Answer:

  • Use LC-MS/MS with collision-induced dissociation (CID) to identify hydrolyzed products (e.g., cleavage of the cyclopropane-acetic acid linkage) .
  • Apply solid-state NMR to study pH-dependent conformational changes in the hydroxypropan-2-yl group .
  • Perform accelerated stability testing (40°C/75% RH) with multivariate analysis to correlate degradation pathways with molecular descriptors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer:

  • Replicate experiments using controlled humidity chambers to exclude water contamination, which artificially enhances solubility in DMSO or DMF .
  • Perform molecular dynamics simulations with explicit solvent molecules to compute solvation free energies under standardized conditions .
  • Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) of dissolution .

Q. What experimental and computational methods validate the proposed mechanism for sulfinyl group inversion?

Methodological Answer:

  • Use ultrafast 2D-IR spectroscopy to track inversion kinetics in real time, comparing results with DFT-computed transition states .
  • Synthesize isotopically labeled analogs (e.g., 34S^{34}S) to distinguish inversion from epimerization via mass spectrometry .
  • Apply principal component analysis (PCA) on vibrational spectra to statistically validate mechanistic intermediates .

Tables for Key Data

Q. Table 1: Computational vs. Experimental Sulfinyl Inversion Barriers

MethodEnergy Barrier (kcal/mol)ConditionsReference
DFT (B3LYP/6-311+G(d,p))12.3Gas Phase
Experimental (2D-IR)14.1 ± 0.5DMSO, 25°C

Q. Table 2: Stability of Key Intermediates in Continuous-Flow Reactors

IntermediateHalf-Life (hr)Optimal pHMonitoring Technique
Ethenylquinoline derivative3.26.5–7.0In-line FTIR
Sulfinylcyclopropane8.73.0–4.0HPLC-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.